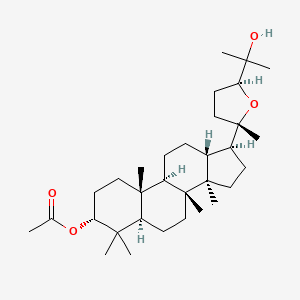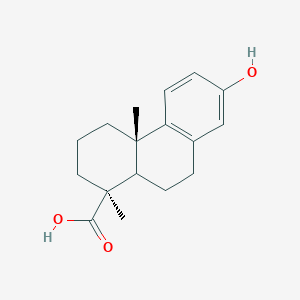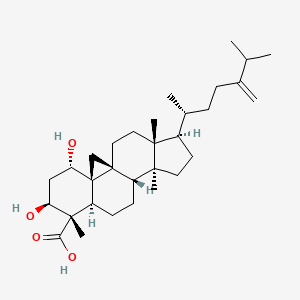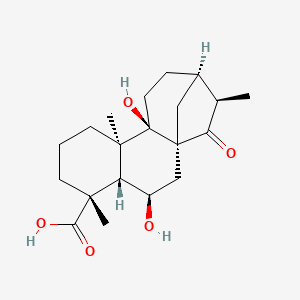
Sculponeatin O
Descripción general
Descripción
Synthesis Analysis
The synthesis of Sculponeatin O and related compounds involves several key techniques and reactions to construct their intricate molecular framework. Notable methods include regio- and stereoselective aldol reactions, intramolecular Diels-Alder reactions, and radical cyclizations. These approaches are critical for installing the various rings and functional groups characteristic of the diterpene structure (Pan et al., 2014). Another synthesis route highlights the use of diastereoselective Nazarov and ring-closing metathesis reactions, alongside efficient formation of the bicyclo[3.2.1]octane ring system through reductive radical cyclization (Moritz et al., 2014).
Molecular Structure Analysis
Sculponeatin O's molecular structure is characterized by its ent-kaurane skeleton, which includes several rings and functional groups. Extensive spectroscopic analysis, including 1D and 2D NMR and MS techniques, plays a vital role in elucidating the structure of Sculponeatin O and its derivatives. For example, Sculponeatin O, along with Sculponeatins N and a new A-ring contracted oleanane triterpenoid, were identified and their structures confirmed through such analyses (Wang et al., 2009).
Chemical Reactions and Properties
The chemical behavior of Sculponeatin O involves interactions and reactions characteristic of diterpenoids. These include regio- and diastereoselective Heck cyclizations to access bicyclo[3.2.1]octanone ring systems, which are key structural motifs in Sculponeatin O and related compounds (Li et al., 2020). Multicomponent reactions (MCRs) and the use of ionic liquids also offer eco-compatible methods for the synthesis of heterocyclic compounds, potentially applicable to Sculponeatin O derivatives (Isambert et al., 2011).
Physical Properties Analysis
The physical properties of Sculponeatin O, such as solubility, melting point, and crystal structure, are determined by its molecular structure. While specific details on Sculponeatin O's physical properties are not directly mentioned in the available literature, these properties generally depend on the compound's specific functional groups and overall molecular architecture.
Chemical Properties Analysis
Sculponeatin O's chemical properties, including its reactivity and interactions with other chemical species, are influenced by its ent-kaurane diterpenoid structure. These properties are essential for understanding its potential biological activities and applications in chemical synthesis. The compound's cytotoxicity and potential anti-inflammatory activities are highlighted in research, indicating its relevance in therapeutic contexts (Jiang et al., 2002).
Aplicaciones Científicas De Investigación
Cytotoxic Activities : Research has shown that compounds similar to Sculponeatin O, such as Sculponeatins J and K, exhibit cytotoxic activities against human tumor cells. For instance, Sculponeatin J demonstrated significant inhibitory effects with IC50 values less than 1.0 μg/mL against K562 and T24 tumor cells (Jiang et al., 2010).
Total Synthesis Studies : The total synthesis of Sculponeatin N, a compound related to Sculponeatin O, has been achieved. This synthesis involves regio- and stereoselective reactions, which are critical for forming the complex structure of these compounds (Pan et al., 2014).
Diterpenoids Isolation and Antioxidant Action : Other studies have isolated various diterpenoids, including Sculponeatins, from Isodon sculponeatus and investigated their antioxidation actions. These compounds, including Sculponeatin, have shown the ability to scavenge oxygen free radicals and hydroxyl free radicals (Xia, 2002).
Bioactivity of Seco-ent-Kaurane Diterpenoids : A study on 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus, including Sculponeatin O, highlighted their significant cytotoxic activity against various human tumor cell lines (Jiang et al., 2014).
Natural Occurrence and Structure Elucidation : Sculponeatin O was first reported in a study which isolated and elucidated the structures of new ent-kaurane diterpene derivatives from Isodon sculponeatus. This study was pivotal in understanding the natural occurrence and structural complexity of Sculponeatin O (Wang et al., 2009).
Mecanismo De Acción
Target of Action
Sculponeatin O is a bioactive polycyclic diterpene isolated from Isodon sculponeatus The primary targets of Sculponeatin O are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound’s synthesis involves diastereoselective nazarov and ring-closing metathesis reactions, leading to the formation of a bicyclo[321]octane ring system through a reductive radical cyclization . This structural feature may play a crucial role in its interaction with its targets.
Biochemical Pathways
It is derived from the parent ent-kaurene carboskeleton through oxidative scission of the c6-c7 bond, with additional oxidations and skeletal rearrangements leading to further structural diversification . This suggests that Sculponeatin O may influence pathways related to oxidative stress and skeletal rearrangements.
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that sculponeatin o possesses activity against k562 and hepg2 cell lines . This suggests that Sculponeatin O may have cytotoxic effects, potentially making it useful in the treatment of certain types of cancer.
Action Environment
It is known that environmental factors can significantly influence the action of many compounds . These factors can include temperature, pH, and the presence of other compounds, which can affect a compound’s stability, solubility, and interactions with its targets.
Propiedades
IUPAC Name |
[(1R,2S,4R,9R,10S,13R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-25(2)12-7-13-26(3)21-11-10-20-16-27(21,23(29)15-22(25)26)17-28(20,31)18-32-24(30)14-19-8-5-4-6-9-19/h4-6,8-9,20-23,29,31H,7,10-18H2,1-3H3/t20-,21+,22-,23+,26+,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFFMTZMGJLHA-ZXUQJNMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(C4)(COC(=O)CC5=CC=CC=C5)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)[C@](C4)(COC(=O)CC5=CC=CC=C5)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









